rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis
Description
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chiral tetrahydropyran (oxane) derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 6-position on the oxane ring. The cis stereochemistry (2R,6R) indicates that both substituents occupy equatorial positions, minimizing steric strain and stabilizing the molecule .
Key structural attributes:
- Molecular formula: C₇H₁₄O₂
- Stereochemistry: cis-(2R,6R) configuration
- Functional groups: Hydroxymethyl (-CH₂OH), methyl (-CH₃), and ether (oxane ring)
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,6R)-6-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
QQMNGJDCGZZYLN-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)CO |
Canonical SMILES |
CC1CCCC(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis typically involves the reduction of the corresponding oxanone or oxirane derivatives. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can undergo oxidation reactions to form the corresponding oxanone or carboxylic acid derivatives.
Major Products Formed:
- Oxanone derivatives
- Carboxylic acid derivatives
- Alcohol derivatives
- Alkane derivatives
- Halide or amine substituted products
Scientific Research Applications
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Features
Table 1: Structural Comparison with Related Compounds
Key Observations :
- Compared to the morpholine derivative in , the oxane ring lacks nitrogen, reducing hydrogen-bonding capacity but enhancing metabolic stability .
- SY212781 () highlights the prevalence of chiral cyclopropane/cyclopentane systems in synthetic intermediates, contrasting with the oxane scaffold’s rigidity .
Physical and Chemical Properties
Though explicit data (e.g., melting point, solubility) are absent in the evidence, inferences can be drawn:
- Hydrophilicity : The hydroxymethyl group enhances water solubility compared to purely hydrocarbon analogs.
- Stability : The cis configuration and equatorial substituents likely improve thermal stability, as seen in similar cyclic ethers .
Biological Activity
The compound rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chiral organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reduction of Ketones : A common approach involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under inert atmospheric conditions to prevent oxidation and is followed by purification techniques like recrystallization or chromatography.
- Catalytic Hydrogenation : Industrially, catalytic hydrogenation is employed to produce this compound efficiently at scale. This method reduces the ketone in the presence of a catalyst under high pressure and temperature.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to modulation of cellular processes. Its hydroxyl group can form hydrogen bonds that influence its selectivity and activity.
- Cell Penetration : Preliminary studies suggest that structural features of the compound might facilitate its penetration into cells, potentially enhancing its bioavailability and efficacy in therapeutic applications .
Biological Activity
Research into the biological activity of this compound has revealed several promising properties:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems .
- Antibacterial Effects : The compound has been evaluated for its antibacterial activity against various pathogens. Similar compounds have shown significant inhibitory effects against bacteria, suggesting potential applications in antimicrobial therapies .
- Potential Therapeutic Applications : Ongoing research is investigating the use of this compound as a precursor for drug development, particularly in targeting diseases where oxidative stress plays a role.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Configuration | Biological Activity |
|---|---|---|
| (2R,6R)-6-methyloxan-2-ylmethanol, trans | Trans | Different physical and chemical properties |
| (2S,6S)-6-methyloxan-2-ylmethanol, cis | Cis | Varies in biological interactions |
| 6-methyloxan-2-ylmethanol | Racemic | Lacks specific stereochemical activity |
This table highlights how variations in stereochemistry can affect the biological activity and applications of these compounds.
Case Studies
Recent studies have provided insights into the practical applications of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant antioxidant activity compared to controls. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular models.
- Antimicrobial Testing : In a comparative study with other bioactive compounds, rac-[(2R,6R)-6-methyloxan-2-yl]methanol showed promising results against common bacterial strains with minimal cytotoxicity in human cell lines.
- Therapeutic Potential : Investigations into its role as a drug precursor have indicated that modifications to the hydroxyl group can enhance its efficacy against specific targets involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
